molecular formula C7H6Cl2O3S B13950584 (2,4-Dichlorophenyl)methanesulfonic acid

(2,4-Dichlorophenyl)methanesulfonic acid

Cat. No.: B13950584
M. Wt: 241.09 g/mol
InChI Key: IBKPGOAFPZUEEW-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)methanesulfonic acid is an organosulfur compound with the molecular formula C7H6Cl2O3S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the phenyl group is substituted by two chlorine atoms at the 2 and 4 positions. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)methanesulfonic acid typically involves the sulfonation of 2,4-dichlorotoluene. The process begins with the chlorination of toluene to produce 2,4-dichlorotoluene. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where 2,4-dichlorotoluene is continuously fed and reacted with sulfur trioxide or chlorosulfonic acid under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)methanesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonic acid group is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonates.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various sulfonate esters and salts.

    Oxidation Reactions: Products include sulfonic acid derivatives.

    Reduction Reactions: Products include sulfonates and other reduced forms.

Scientific Research Applications

(2,4-Dichlorophenyl)methanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and salts.

    Biology: The compound is used in biochemical assays and as a standard in analytical chemistry.

    Medicine: It is explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)methanesulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions. It can protonate substrates, facilitating nucleophilic attacks and other reaction mechanisms. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic Acid: A simpler analog without the dichlorophenyl group.

    2,4-Dichlorophenoxyacetic Acid: A related compound with similar chlorination but different functional groups.

    Benzene Sulfonic Acid: Another sulfonic acid derivative with a benzene ring instead of a dichlorophenyl group.

Uniqueness

(2,4-Dichlorophenyl)methanesulfonic acid is unique due to its combination of strong acidic properties and the presence of two chlorine atoms, which enhance its reactivity and make it suitable for specific industrial and research applications.

Properties

IUPAC Name

(2,4-dichlorophenyl)methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKPGOAFPZUEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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